4-(4-Bromophenyl)-4-oxobutanenitrile chemical properties
4-(4-Bromophenyl)-4-oxobutanenitrile chemical properties
An In-depth Technical Guide to the Chemical Properties of 4-(4-Bromophenyl)-4-oxobutanenitrile
This guide provides an in-depth exploration of 4-(4-Bromophenyl)-4-oxobutanenitrile, a versatile chemical intermediate of significant interest to researchers in synthetic organic chemistry and drug development. We will delve into its core chemical properties, spectroscopic profile, synthesis, reactivity, and safety considerations, offering field-proven insights and practical methodologies.
4-(4-Bromophenyl)-4-oxobutanenitrile, with CAS Number 51765-77-6, is a bifunctional molecule featuring a brominated aromatic ring, a ketone, and a nitrile group.[1][2] This unique combination of functional groups makes it a valuable building block for synthesizing more complex molecular architectures.[2] Its appearance is typically reported as beige crystals.[1]
The presence of the bromophenyl group enhances the compound's reactivity, providing a handle for various cross-coupling reactions, while the ketone and nitrile moieties offer sites for nucleophilic addition and other transformations.[1] It is primarily utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[2]
Table 1: Chemical Identifiers and Properties
| Property | Value | Source(s) |
| IUPAC Name | 4-(4-bromophenyl)-4-oxobutanenitrile | [2] |
| CAS Number | 51765-77-6 | [1][2] |
| Molecular Formula | C₁₀H₈BrNO | [1] |
| Molecular Weight | 238.08 g/mol | [1] |
| Appearance | Beige Crystals / Solid | [1][3] |
| SMILES | C1=CC(=CC=C1C(=O)CCC#N)Br | [2] |
| InChI Key | UYGZSAQXYMVSOE-UHFFFAOYSA-N | [2][3] |
Structural Elucidation: A Spectroscopic Profile
Confirming the identity and purity of 4-(4-Bromophenyl)-4-oxobutanenitrile is paramount. While specific experimental spectra are not always published in detail, a robust profile can be predicted based on its functional groups. The following sections describe the expected spectroscopic data and provide standardized protocols for analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules.
Predicted ¹H NMR Data (in CDCl₃, relative to TMS at 0 ppm):
-
Aromatic Protons (Ar-H): Two sets of doublets are expected in the ~7.6-7.8 ppm and ~7.8-8.0 ppm range. These signals correspond to the protons on the 1,4-disubstituted benzene ring. The characteristic splitting pattern (two doublets, integrating to 2H each) is a hallmark of this substitution.
-
Methylene Protons alpha to Carbonyl (-CH₂-C=O): A triplet is anticipated around ~3.3 ppm. These protons are deshielded by the adjacent electron-withdrawing carbonyl group.
-
Methylene Protons alpha to Nitrile (-CH₂-CN): A triplet is expected around ~2.9 ppm. The deshielding effect of the nitrile group is slightly less pronounced than that of the ketone.
Predicted ¹³C NMR Data (in CDCl₃):
-
Carbonyl Carbon (C=O): A signal in the downfield region, ~196-198 ppm.
-
Aromatic Carbons (Ar-C): Multiple signals between ~128-136 ppm, including the carbon bearing the bromine atom (ipso-carbon), which will be shifted relative to the others.
-
Nitrile Carbon (C≡N): A characteristic signal around ~117-119 ppm.
-
Methylene Carbons (-CH₂-): Two signals are expected, one for the carbon adjacent to the carbonyl (~35 ppm) and one for the carbon adjacent to the nitrile (~15 ppm).
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve 5-10 mg of 4-(4-Bromophenyl)-4-oxobutanenitrile in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard for chemical shift calibration (δ = 0.00 ppm).
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum on a 300 MHz or higher field spectrometer. A sufficient number of scans should be used to achieve a good signal-to-noise ratio.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A greater number of scans will be necessary due to the low natural abundance of the ¹³C isotope.[4]
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
Expected IR Absorption Bands:
-
C≡N Stretch (Nitrile): A sharp, medium-intensity peak around 2250 cm⁻¹ . The presence of this peak is a strong indicator of the nitrile functional group.
-
C=O Stretch (Aryl Ketone): A strong, sharp peak around 1685 cm⁻¹ . Conjugation with the aromatic ring slightly lowers the frequency compared to a simple aliphatic ketone.
-
C-H Stretch (Aromatic): Peaks appearing just above 3000 cm⁻¹ .
-
C-H Stretch (Aliphatic): Peaks appearing just below 3000 cm⁻¹ .
-
C-Br Stretch: A peak in the fingerprint region, typically between 600-500 cm⁻¹ .
Protocol 2: IR Spectrum Acquisition (ATR Method)
-
Background Scan: Record a background spectrum of the empty, clean attenuated total reflectance (ATR) crystal.
-
Sample Application: Place a small amount of the solid 4-(4-Bromophenyl)-4-oxobutanenitrile powder onto the ATR crystal.
-
Data Acquisition: Apply pressure using the anvil and acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) after analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Expected Mass Spectrum Data (Electron Impact, EI):
-
Molecular Ion (M⁺): A prominent peak corresponding to the molecular weight. Due to the presence of bromine, a characteristic isotopic pattern (M⁺ and M+2⁺ peaks) of approximately 1:1 intensity ratio will be observed at m/z 237 and 239. This pattern is a definitive confirmation of a single bromine atom in the molecule.
-
Key Fragments: Expect fragmentation patterns corresponding to the loss of key groups, such as the cleavage of the acyl group (C₆H₄BrCO)⁺ at m/z 183/185 and the loss of the bromine atom.
Synthesis and Reactivity
4-(4-Bromophenyl)-4-oxobutanenitrile serves as a crucial intermediate, and understanding its synthesis and reactivity is key to its application.[2]
Representative Synthesis
A common synthetic route to compounds of this class involves the reaction of a substituted acetophenone with acrylonitrile or a related Michael acceptor. A plausible synthesis for this specific molecule is the Friedel-Crafts acylation of bromobenzene with succinic anhydride to form 4-(4-bromophenyl)-4-oxobutanoic acid, followed by conversion of the carboxylic acid to the nitrile. An alternative is the Michael addition of a cyanide source to a 4-bromo-chalcone.[5]
Diagram 1: Representative Synthetic Workflow
Caption: A generalized workflow for the synthesis of 4-(4-Bromophenyl)-4-oxobutanenitrile.
Chemical Reactivity and Stability
The molecule's reactivity is governed by its three functional groups.
Diagram 2: Key Reactive Sites
Caption: Reactivity map showing the principal sites for chemical transformation.
-
Aryl Bromide: The C-Br bond is a prime site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. This is a common strategy in drug discovery to build molecular diversity.
-
Ketone: The electrophilic carbonyl carbon is susceptible to nucleophilic attack. It can be reduced to a secondary alcohol, converted to an alkene via the Wittig reaction, or used in aldol-type condensations.
-
Nitrile: The nitrile group can be hydrolyzed to a primary amide and subsequently to a carboxylic acid under acidic or basic conditions. Alternatively, it can be reduced to a primary amine, a common functional group in bioactive molecules.
Stability and Storage: The compound is a combustible solid.[3] For long-term stability, it should be stored in a cool, dry place, with recommended storage temperatures between 0 and 8 °C.[1]
Applications in Research and Development
The utility of 4-(4-Bromophenyl)-4-oxobutanenitrile stems from its role as a versatile synthetic intermediate.[1]
-
Drug Development: Its structure serves as a scaffold for building more complex molecules that target specific biological pathways. The ability to modify each of the three functional groups independently provides researchers with the flexibility to create libraries of compounds for screening.[2]
-
Synthetic Organic Chemistry: It is a key building block for heterocyclic synthesis, where the ketone and nitrile groups can participate in cyclization reactions to form pyridines, pyrimidines, and other ring systems.[2]
-
Material Science: The compound can be incorporated into polymers or coatings to enhance properties such as thermal stability or durability.[2]
-
Biochemical Research: It can be used to synthesize probes or inhibitors for studying enzyme interactions and metabolic pathways.[2]
Safety and Handling
As with any laboratory chemical, proper safety protocols must be followed.
-
Hazard Classification: Classified as Acute Toxicity 4 (Oral), with the hazard statement H302: Harmful if swallowed.[3][6] The GHS pictogram is GHS07 (Exclamation mark).[3][6]
-
Handling Precautions:
-
First Aid Measures:
References
-
National Institutes of Health. Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles. [Link]
-
Angene Chemical. Safety Data Sheet. [Link]
-
PubChem. 2-(4-Bromophenyl)-4-oxobutanenitrile. [Link]
-
PubChem. 4-Oxobutanenitrile. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. 4-(4-bromophenyl)-4-oxobutanenitrile | Sigma-Aldrich [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-(4-bromophenyl)-4-oxobutanenitrile | Sigma-Aldrich [sigmaaldrich.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
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